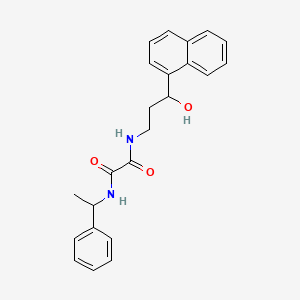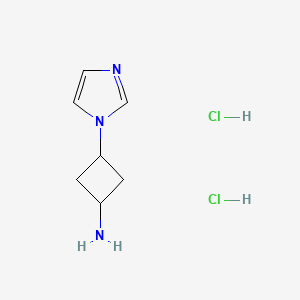![molecular formula C16H17N3O7 B2701642 dimethyl 1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate CAS No. 1986518-86-8](/img/structure/B2701642.png)
dimethyl 1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chemical Reactions Analysis
Again, without specific information on this compound, it’s difficult to provide a detailed analysis of its chemical reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Some related compounds such as 2-(3,4-Dimethoxyphenyl)ethanol have been studied, and their properties such as boiling point, melting point, and solubility have been reported .
Applications De Recherche Scientifique
Antiviral Activities
Research exploring the cyclization of dimethyl 2-[(1-arylamino-1-arylmethylidene)hydrazono]succinate has led to the creation of substances with notable antiviral properties. Specifically, compounds derived from this process have shown moderate virucidal activity and can partially inhibit the absorption of viruses to susceptible cells. This work underscores the potential of these chemical structures in the development of new antiviral agents (Modzelewska-Banachiewicz & Kamińska, 2001).
Catalytic Applications
The utility of 1,2,3-triazoles in catalytic processes has been demonstrated through the ruthenium-catalyzed cycloaddition of aryl azides and alkynes. This method facilitates the formation of 1,5-disubstituted 1,2,3-triazoles, offering advantages such as higher yields, cleaner product profiles, and reduced reaction times, especially when conducted under microwave irradiation. This approach highlights the efficiency of utilizing 1,2,3-triazole derivatives in synthetic chemistry for constructing complex molecules (Rasmussen et al., 2007).
Fluorescent Molecular Probes
The synthesis and application of fluorescent dyes incorporating 1,2,3-triazole frameworks have been explored, demonstrating their potential as solvatochromic probes. These compounds exhibit strong solvent-dependent fluorescence, making them suitable for the development of ultrasensitive fluorescent molecular probes. Such probes could revolutionize the study of biological events and processes, thanks to their high fluorescence quantum yields and significant Stokes shifts (Diwu et al., 1997).
Novel Synthetic Methodologies
Innovative synthetic routes have been developed for creating 1,2,3-triazole derivatives, such as the highly regioselective synthesis of triazoloapyrimidinedicarboxylates. Utilizing silica sodium carbonate as a solid base catalyst offers a mild, convenient, and environmentally benign procedure, underscoring the adaptability of 1,2,3-triazole derivatives in organic synthesis (Karami et al., 2015).
Safety and Hazards
Propriétés
IUPAC Name |
dimethyl 1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]triazole-4,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O7/c1-23-11-6-5-9(7-12(11)24-2)10(20)8-19-14(16(22)26-4)13(17-18-19)15(21)25-3/h5-7H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XULGJFLYDRVIEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CN2C(=C(N=N2)C(=O)OC)C(=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
dimethyl 1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2701560.png)


![Furan-2-yl(4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazin-1-yl)methanone](/img/structure/B2701565.png)
![4-(((2,4-Dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)benzenesulfonamide](/img/structure/B2701567.png)


![1-(1,2,5-Thiadiazol-3-yl)-4-[4-(trifluoromethyl)benzoyl]piperazine](/img/structure/B2701572.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2701575.png)
![5,6-Dihydroimidazo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B2701576.png)


